4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide
Description
This compound is a bis-sulfanyl-substituted 1,2,4-triazole derivative characterized by two 4-chlorobenzyl groups attached via sulfide linkages to a central triazole ring. The phenyl substituent at the N4 position and the dual 4-chlorobenzylsulfanyl moieties at positions 3 and 5 confer unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3S2/c24-19-10-6-17(7-11-19)14-29-16-22-26-27-23(28(22)21-4-2-1-3-5-21)30-15-18-8-12-20(25)13-9-18/h1-13H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUWTAACMDEYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CSCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide, also known by its CAS number 344269-64-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 472.45 g/mol. It features a triazole ring, which is often associated with various biological activities including antifungal and antibacterial properties.
Biological Activity Overview
Recent studies have highlighted the compound's potential in several biological assays:
- Antimicrobial Activity : The compound has displayed significant antimicrobial properties against various bacterial strains. In vitro assays showed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Similar to its antibacterial effects, the compound has been shown to be effective against certain fungal pathogens, indicating its potential as an antifungal agent.
- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease where AChE inhibitors are therapeutic targets .
The biological activity of this compound can be attributed to its structural characteristics:
- Triazole Ring : This heterocyclic structure is known for its ability to interact with various biological targets, including enzymes and receptors.
- Sulfur Atoms : The presence of sulfur in the molecule enhances its reactivity and potential to form complexes with metal ions or proteins, which can lead to increased biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- In Vitro Studies : A study assessing the efficacy of triazole derivatives found that modifications to the sulfur-containing side chains significantly enhanced their antimicrobial properties. The results indicated that compounds with similar structures exhibited potent activity against resistant bacterial strains .
- Neuroprotective Effects : Research focusing on AChE inhibitors has shown that compounds like this one can improve cognitive function in animal models by increasing acetylcholine levels in the brain. This suggests potential applications in treating Alzheimer's disease .
- Toxicology Assessments : Toxicological evaluations indicated that while some derivatives exhibit promising therapeutic effects, they must be carefully assessed for safety profiles to avoid adverse effects during clinical applications .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Features and Key Derivatives
The compound’s core structure consists of a 1,2,4-triazole ring with:
- N4-substituted phenyl group : Enhances aromatic stacking interactions and stabilizes the triazole ring conformation .
- Dual 4-chlorobenzylsulfanyl groups : The chlorine atoms increase lipophilicity and influence intermolecular interactions (e.g., halogen bonding) .
Table 1: Structural Comparison with Analogous Compounds
Physicochemical Properties
- Lipophilicity : The dual 4-chlorobenzyl groups increase logP values compared to analogs with smaller substituents (e.g., methyl or methoxy groups) .
- Thermal Stability : Analogs with bulkier N4 substituents (e.g., adamantyl) exhibit higher melting points (>200°C) due to enhanced crystal packing .
Table 2: Thermal and Solubility Data for Selected Derivatives
Antimicrobial Activity
- VIIh : Exhibited superior antifungal activity against Colletotrichum capsici (EC₅₀ = 12 µg/mL) compared to hymexazol (EC₅₀ = 18 µg/mL) .
- Thiazol-2-amine derivative : Demonstrated moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) .
Anti-Proliferative Potential
- Adamantyl-substituted analog: Inhibited B16F10 melanoma cell migration by 68% at 10 µM, attributed to its bulky hydrophobic group enhancing membrane interaction .
Key Limitations :
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps ~4.5 eV) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 or human topoisomerase II). Key findings:
How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
Advanced Research Question
Common Sources of Discrepancy :
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) skew results. Validate via HPLC (retention time ≥98% match) .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time alter outcomes .
Resolution Strategies : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use orthogonal assays (e.g., fluorescence-based ATP detection + resazurin viability assays) .
What are the recommended protocols for evaluating the compound’s stability under varying storage and experimental conditions?
Basic Research Question
- Storage : −20°C in argon-sealed vials (degradation <5% over 6 months) .
- In vitro Stability :
What synthetic intermediates or byproducts are commonly observed, and how can they be identified and mitigated?
Advanced Research Question
- Common Byproducts :
- Use radical scavengers (e.g., BHT) during synthesis.
- Optimize reaction time to avoid over-oxidation .
How does the compound’s logP and solubility profile impact its applicability in cellular and in vivo studies?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
